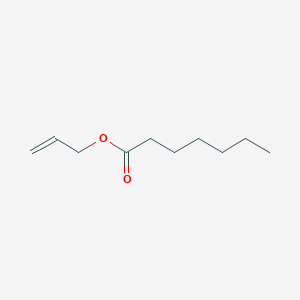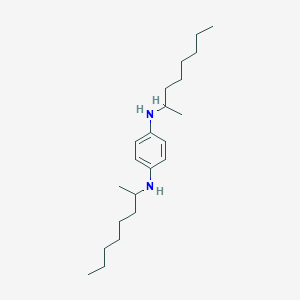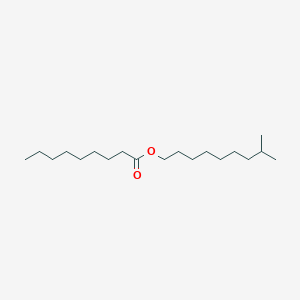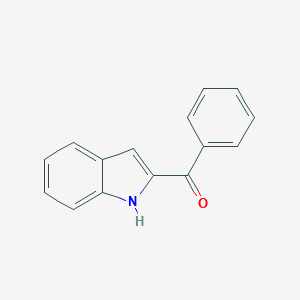
1H-Indol-2-yl(phenyl)methanone
Vue d'ensemble
Description
“1H-Indol-2-yl(phenyl)methanone” is a compound that contains an indole nucleus, which is a significant heterocyclic system in natural products and drugs . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making it a valuable component for developing new useful derivatives .
Synthesis Analysis
A simple route for the synthesis of a similar compound, 4-(3-methyl-1H-indol-2-yl)phenylmethanone, has been developed from easily available starting materials . The target molecule was obtained through Fischer indole cyclisation of the diacyl benzene . Another method involves the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The structure of a similar compound, a Pd(II) complex with the new (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone ligand, was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques .Chemical Reactions Analysis
The Pd(II) complex mentioned above indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex . Another compound, 4-(3-methyl-1H-indol-2-yl)phenylmethanone, was synthesized from o-ethynyl aniline and trifluoro sulfonyl benzophenone via a two-step reaction .Physical And Chemical Properties Analysis
Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . They are crystalline and colorless in nature with specific odors .Applications De Recherche Scientifique
NMDA Receptor Antagonism : Indole derivatives, including a compound derived from "1H-Indol-2-yl(phenyl)methanone", have been identified as potent antagonists of the NR2B subunit of the NMDA receptor. They exhibit low nanomolar activity in binding and functional assays and show efficacy in animal models of pain, suggesting potential therapeutic applications in neurology and pain management (Borza et al., 2007).
Synthetic Methodologies : A novel synthesis method for a derivative of "1H-Indol-2-yl(phenyl)methanone" has been developed, indicating its utility in synthetic organic chemistry. This method facilitates the generation of potentially biologically active compounds (Suhana & Rajeswari, 2017).
Inhibitors of Fructose-1,6-bisphosphatase : Indole derivatives, including "1H-Indol-2-yl(phenyl)methanone", were found to inhibit fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis. These inhibitors could have implications for metabolic diseases like diabetes (Rudnitskaya et al., 2009).
Molecular Docking Studies : Indole derivatives, including "1H-Indol-2-yl(phenyl)methanone", have been the subject of molecular docking studies, highlighting their potential in drug discovery and development (Singh & Malik, 2016).
Antimicrobial Activity : Novel indole-based oxadiazoles, including derivatives of "1H-Indol-2-yl(phenyl)methanone", have been synthesized and tested for antimicrobial properties, indicating their potential in addressing bacterial and fungal infections (Nagarapu & Pingili, 2014).
Anticancer Activity : "3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone", a novel indole compound with antitubulin action, has shown potent antitumor activity in preclinical models and could offer new avenues in cancer treatment (Ahn et al., 2011).
Protein Tyrosine Kinase Inhibition : Certain furan-2-yl(phenyl)methanone derivatives, related to indole compounds, have demonstrated in vitro protein tyrosine kinase inhibitory activity, which is relevant in the context of cancer and other diseases (Zheng et al., 2011).
Vibrational and Electronic Properties : The vibrational and electronic properties of bis-indolic derivatives, related to "1H-Indol-2-yl(phenyl)methanone", have been studied, indicating their potential in material science and photophysics (Al-Wabli et al., 2017).
Anti-HIV Activity : β-Carboline derivatives, structurally related to indole compounds, have shown selective anti-HIV-2 activity, providing insights into potential antiviral therapies (Ashok et al., 2015).
Aqueous Mizoroki–Heck Reaction : The Mizoroki–Heck reaction of an indole derivative has been used for in situ performance evaluation of Pd catalysts, highlighting its utility in catalytic studies (Signori et al., 2015).
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The experimental results and drug-likeness properties of the Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .
Propriétés
IUPAC Name |
1H-indol-2-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16-14/h1-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGAYEJPGHIHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346592 | |
| Record name | benzoyl indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indol-2-yl(phenyl)methanone | |
CAS RN |
1022-86-2 | |
| Record name | benzoyl indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



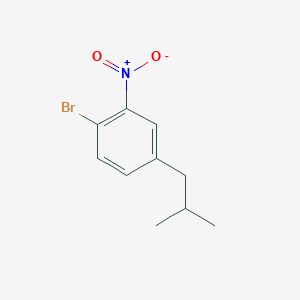
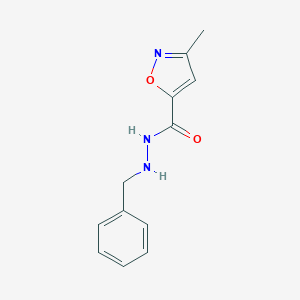
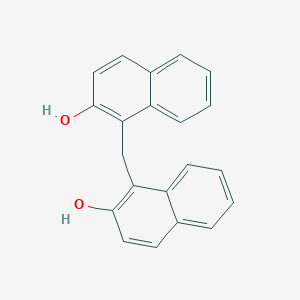
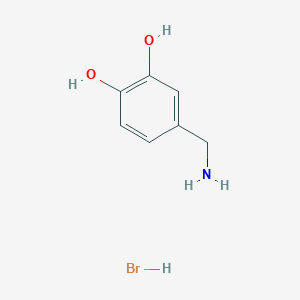

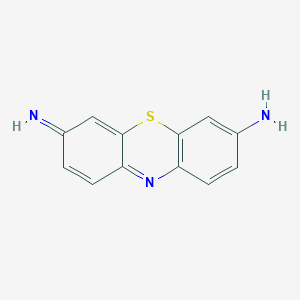
![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)
![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)


![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)
